exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Description
exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine with a rigid 3.1.1 azabicyclo framework, featuring a benzyl substituent at the 3-position and an amine group at the 6-exo position. Its synthesis involves hydrogenation of the corresponding oxime intermediate (compound 11) using a Ni-Re catalyst under high-pressure hydrogenation (50 bar, 16 hours), yielding a 91% isolated product as a colorless liquid (b.p. 108–111 °C at 1 mm Hg) . Key spectroscopic data include:
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12+,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJODSAGVQRDZ-FUNVUKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from chiral monoterpenes such as β-pinene or myrtenal.
Hydrovinylation: The key step involves the hydrovinylation of nopadiene, which gives a single 1,4-addition product.
Transformation: Subsequent transformations, including hydroboration and oxidation, yield the desired amine compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as Swern oxidants.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Swern oxidation conditions, involving dimethyl sulfoxide (DMSO) and oxalyl chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Aldehydes or ketones, depending on the specific oxidation conditions.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the development of conformationally restricted piperidine derivatives. Research has demonstrated its utility as a precursor for selective derivatization processes, enabling the creation of compounds with specific pharmacological activities .
Table 1: Synthetic Pathways Involving exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Pharmaceutical Applications
The compound has garnered attention for its potential use in drug development, particularly in the following areas:
Central Nervous System (CNS) Disorders
Research indicates that derivatives of this bicyclic amine may exhibit activity against conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems . The structural features allow for modifications that can enhance bioactivity and selectivity.
Antiviral and Anticancer Agents
The compound's derivatives have been explored for their potential as antiviral agents and anticancer drugs. Their unique bicyclic structure is conducive to interactions with biological targets involved in disease processes .
Chiral Drug Synthesis
As a chiral building block, this compound is essential in the synthesis of chiral drugs, which are increasingly important in modern pharmacotherapy due to their improved efficacy and reduced side effects compared to their racemic counterparts .
Case Studies
Several studies highlight the applications of this compound in drug development:
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the efficient synthesis of various piperidine derivatives from this compound, which exhibited promising activity against specific CNS targets. The research emphasized the compound's role as a versatile intermediate in generating diverse pharmacophores .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of derivatives synthesized from this bicyclic amine. The results indicated significant activity against viral strains, showcasing its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism by which exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic framework allows for specific binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
endo-(1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
rel-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
- CAS No.: 2068138-12-3.
- Safety Profile : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation). Requires storage under inert atmosphere and room temperature .
- Regulatory Status : Precautionary measures include P264 (wash hands after handling) and P305+P351+P338 (eye rinse protocol) .
Salt Forms
exo-(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride
- CAS No.: 2306249-56-5.
- Properties : Enhanced water solubility due to hydrochloride salt formation. Purity ≥97%, stored at room temperature with standard shipping conditions .
- Applications : Widely used in preclinical studies for improved bioavailability .
Structural Analogues with Modified Bicyclic Frameworks
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
- Structure : Smaller 3.1.0 bicyclic system (hexane vs. heptane core).
- CAS No.: 155748-81-4.
3-Boc-3-azabicyclo[3.1.1]heptan-6-amine
- CAS No.: 2226335-20-0.
- Role : Boc-protected derivative used in intermediate synthesis. Priced at $750/0.1 g, highlighting cost challenges in scaled production .
Commercial and Pharmacological Profiles
Research Implications
- Medicinal Chemistry : The exo isomer’s rigid structure enhances selectivity for neurological targets (e.g., sigma receptors) compared to flexible analogues like 1-benzyloctahydropyrrolo[3,4-b]pyrrole (Similarity Index: 0.83) .
- Synthetic Utility : Derivatives such as 13a/13b (benzoylated exo/endo isomers) demonstrate the compound’s versatility in generating stereochemically diverse libraries .
Biological Activity
exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine , a bicyclic compound with a unique stereochemical configuration, has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C13H18N2, and it has a molecular weight of approximately 202.295 g/mol . This compound's structure allows for diverse applications in drug development, particularly targeting various biological pathways.
Chemical Structure and Properties
The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the benzyl group and an amine functionality suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.295 g/mol |
| CAS Number | 2068138-12-3 |
| Stereochemistry | (1R,5S,6s) |
Synthesis
The synthesis of this compound typically involves multi-step procedures that enable the production of the compound in multigram quantities suitable for research . Recent studies have described efficient synthetic routes that yield this compound as a promising building block for further derivatization.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as:
- Potential Anticancer Agent : Investigations into its mechanism of action suggest it may inhibit specific cancer cell lines.
- Neuropharmacological Applications : Its structural similarity to known neuroactive compounds positions it as a candidate for targeting neurotransmitter receptors .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
- Neurotransmitter Interaction : Research has shown that this compound can modulate receptor activity associated with neurotransmission, suggesting possible applications in treating neurological disorders.
The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes:
| Target | Interaction Type |
|---|---|
| Dopamine Receptors | Agonist/Antagonist |
| Serotonin Receptors | Modulator |
| Enzymatic Pathways | Inhibitor |
Future Directions
Further research is essential to fully elucidate the compound's mechanism of action and therapeutic potential. Studies focusing on structure-activity relationships (SAR) could enhance understanding and lead to the development of more potent derivatives.
Q & A
Advanced Research Question
- Receptor binding assays : Screen against GPCRs or transporters (e.g., serotonin receptors) using radioligand displacement.
- Computational docking : Model interactions with target proteins (e.g., κ-opioid receptors) using the compound’s rigid bicyclic core to predict binding affinity .
- In vitro ADMET studies : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
Similar bicyclic amines have shown promise in central nervous system (CNS) drug discovery due to their blood-brain barrier penetration .
How does the stereoelectronic profile of this compound compare to related azabicyclo scaffolds (e.g., azabicyclo[3.2.1] or [2.2.1])?
Advanced Research Question
- Ring strain : The bicyclo[3.1.1]heptane system has lower strain than [2.2.1] systems, enhancing synthetic accessibility .
- Electron density : The bridgehead nitrogen’s lone pair is less sterically hindered compared to [3.2.1] systems, enabling stronger hydrogen-bond donor capacity.
- Conformational rigidity : The [3.1.1] scaffold restricts rotation more effectively than [3.2.1], making it superior for stabilizing bioactive conformations .
What are the challenges in achieving enantioselective synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Challenges include:
- Racemization during purification : Distillation or acidic conditions may induce chirality loss. Mitigation via low-temperature processing or chiral auxiliary incorporation .
- Catalyst limitations : Asymmetric hydrogenation catalysts (e.g., chiral phosphine-ligated Ru complexes) may underperform with rigid substrates. Alternative approaches, such as enzymatic resolution or dynamic kinetic resolution, are under exploration for similar azabicyclo compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
